molecular formula C20H28N4O2S B11139794 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide

Cat. No.: B11139794
M. Wt: 388.5 g/mol
InChI Key: XCIYDBJOELMSLZ-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring, which is further connected to an isopentyl group and a butanamide chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The benzisothiazole derivative is then reacted with piperazine in the presence of a base such as sodium hydride or potassium carbonate to form the benzisothiazole-piperazine intermediate.

    Attachment of the Isopentyl Group: The intermediate is further reacted with isopentyl bromide or chloride in the presence of a base to introduce the isopentyl group.

    Formation of the Butanamide Chain: Finally, the compound is reacted with succinic anhydride or a similar reagent to form the butanamide chain, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the isopentyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanamide chain using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzisothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or isopentyl group.

    Reduction: Reduced forms of the butanamide chain.

    Substitution: Functionalized benzisothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand the binding mechanisms and structural dynamics of these macromolecules.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by interacting with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety may bind to active sites or allosteric sites on proteins, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the isopentyl and butanamide chains may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2-Benzisothiazol-3-yl)-1-piperazine: A simpler analog lacking the isopentyl and butanamide chains.

    4-[2-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)ethyl]phenylamine: Another derivative with an ethylphenyl group instead of the isopentyl and butanamide chains.

Uniqueness

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide is unique due to its combination of the benzisothiazole, piperazine, isopentyl, and butanamide moieties. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C22H27N5O2S\text{C}_{22}\text{H}_{27}\text{N}_5\text{O}_2\text{S}

It contains a benzisothiazole moiety, which is known for various biological activities, including antimicrobial and antiviral effects. The presence of a piperazine ring enhances its pharmacokinetic properties, making it a promising candidate for drug development.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzisothiazole derivatives against various viruses, including Dengue virus. For instance, derivatives of 1,2-benzisothiazol-3(2H)-one were synthesized and tested for their inhibitory activity against the Dengue virus NS2BNS3 protease. The results indicated that several compounds exhibited significant antiviral activity with IC50 values in the micromolar range .

CompoundIC50 (µM)Activity
2-(2-chlorophenyl)benzisothiazol-3(2H)-one5.0Inhibitor of DENV replication
2-(2,6-dichlorophenyl)benzisothiazol-3(2H)-one4.8Inhibitor of DENV replication

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. Studies involving various benzisothiazole derivatives have demonstrated efficacy against a range of bacterial strains. For example, compounds with similar structures have been reported to exhibit strong antibacterial properties against Staphylococcus aureus and Escherichia coli .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as thiosalicylic acid. The synthetic route emphasizes the importance of optimizing conditions to enhance yield and purity.

Structure-Activity Relationship (SAR):
Research indicates that modifications on the benzisothiazole and piperazine rings significantly influence biological activity. For instance:

  • Substituents on the benzene ring can enhance binding affinity to target proteins.
  • Variations in the alkyl chain length on the piperazine ring can affect solubility and bioavailability.

Case Studies

  • Dengue Virus Inhibition : A study investigated the antiviral effects of synthesized BIT derivatives against DENV protease. The findings supported the hypothesis that structural modifications can lead to improved inhibitory effects on viral replication .
  • Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of various benzisothiazole derivatives against clinical isolates. The results demonstrated notable inhibition zones, indicating potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide?

  • Methodological Answer : The synthesis involves coupling the benzisothiazol-piperazine core with the isopentyl-oxobutanamide moiety. A typical protocol includes:

  • Step 1 : Activation of the piperazine nitrogen via Boc protection (e.g., using tert-butoxycarbonyl anhydride) to prevent unwanted side reactions .
  • Step 2 : Nucleophilic substitution between the benzisothiazol-piperazine derivative and a reactive carbonyl intermediate (e.g., oxobutanamide chloride) in anhydrous dichloromethane with triethylamine as a base .
  • Step 3 : Deprotection under acidic conditions (e.g., HCl/dioxane) to yield the final compound. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm backbone connectivity and substituent positions. Key shifts include aromatic protons (δ 7.2–8.1 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~445 Da) and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary:

  • Solvent polarity : Compare DMF (polar aprotic) vs. acetonitrile (moderate polarity) for reaction efficiency .
  • Temperature : Test 25°C (room temperature) vs. 60°C (reflux) to balance kinetics and side reactions .
  • Catalyst loading : Evaluate 1–5 mol% of DMAP (4-dimethylaminopyridine) for acyl transfer acceleration .
    Example Optimization Table :
ConditionYield (%)Purity (%)
DMF, 60°C, 1 mol%6292
Acetonitrile, 25°C, 5 mol%7896

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Validation : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target specificity .
  • Batch Analysis : Use HPLC-UV to verify compound integrity across different synthesis batches. Contradictions may arise from impurities (>2%) affecting bioactivity .
  • Meta-Analysis : Apply statistical tools (e.g., Prism) to aggregate literature data, identifying outliers due to variable protocols (e.g., DMSO concentration in cell assays) .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT1A). Focus on hydrogen bonds between the oxobutanamide carbonyl and receptor residues (e.g., Asp116) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Modeling : Train models with MOE or Schrödinger to correlate substituent effects (e.g., isopentyl chain length) with logP and IC50 values .

Q. Data Contradiction Analysis

Q. How to address discrepancies in solubility measurements across studies?

  • Methodological Answer :

  • Standardized Protocols : Use the shake-flask method (pH 7.4 PBS buffer) with HPLC quantification. Avoid DMSO stock solutions >1% to prevent cosolvent effects .
  • Temperature Control : Ensure measurements at 25°C ± 0.5°C, as solubility can vary by ~20% per 10°C shift .

Q. Experimental Design

Q. What in vitro models best evaluate this compound’s neuropharmacological potential?

  • Methodological Answer :

  • Primary Neuronal Cultures : Isolate rat cortical neurons and treat with 1–10 µM compound. Measure cAMP levels (ELISA) to assess GPCR modulation .
  • Radioligand Binding Assays : Use 3H-spiperone to quantify dopamine D2 receptor affinity. Include haloperidol as a positive control .

Properties

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide

InChI

InChI=1S/C20H28N4O2S/c1-15(2)9-10-21-18(25)7-8-19(26)23-11-13-24(14-12-23)20-16-5-3-4-6-17(16)27-22-20/h3-6,15H,7-14H2,1-2H3,(H,21,25)

InChI Key

XCIYDBJOELMSLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32

Origin of Product

United States

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